molecular formula C15H12N2O3S B11682745 2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one

2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one

Cat. No.: B11682745
M. Wt: 300.3 g/mol
InChI Key: UPPJKWRNZWHTLR-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring substituted with a nitrophenyl and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one typically involves the reaction of 4-nitrobenzaldehyde, thiourea, and acetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Reduction: 2-(4-Aminophenyl)-3-phenyl-1,3-thiazolidin-4-one.

    Substitution: Various halogenated derivatives.

    Oxidation: Sulfoxides or sulfones of the thiazolidinone ring.

Scientific Research Applications

Mechanism of Action

The biological activity of 2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one is thought to be due to its ability to interact with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one is unique due to the presence of both the nitrophenyl and phenyl groups, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these groups in the thiazolidinone ring structure enhances its ability to interact with various molecular targets, making it a valuable compound for scientific research .

Properties

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

2-(4-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H12N2O3S/c18-14-10-21-15(16(14)12-4-2-1-3-5-12)11-6-8-13(9-7-11)17(19)20/h1-9,15H,10H2

InChI Key

UPPJKWRNZWHTLR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

solubility

42 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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